Clopidogrel carboxylic acid is the primary inactive metabolite of the antiplatelet drug clopidogrel. [, , , , ] It belongs to the thienopyridine class of compounds. [] In scientific research, Clopidogrel carboxylic acid serves as a valuable tool for studying the metabolism and pharmacokinetics of clopidogrel. [, , , , , , , , , , ] By measuring its levels in biological samples, researchers can indirectly assess the extent of clopidogrel bioactivation and evaluate the impact of factors like genetic variations and drug interactions. [, , , , , , , , , , , , ]
Clopidogrel carboxylic acid is primarily derived from the metabolism of clopidogrel. Upon administration, clopidogrel undergoes hepatic biotransformation, resulting in several metabolites, including the carboxylic acid form. This metabolite is classified under carboxylic acids and is categorized as an inactive metabolite in the pharmacological context.
The synthesis of clopidogrel carboxylic acid occurs through the metabolic pathway involving cytochrome P450 enzymes. The process can be summarized as follows:
Various analytical methods have been developed to study this metabolite, including liquid chromatography coupled with mass spectrometry (LC/MS) and high-performance liquid chromatography (HPLC). For instance, a validated HPLC method was established to quantify clopidogrel carboxylic acid in human plasma, demonstrating linearity over a specified concentration range with high precision and accuracy .
Clopidogrel carboxylic acid has the following molecular structure:
The structure features a thienopyridine core with a carboxylic acid functional group that results from hydrolysis. The presence of chlorine and sulfur atoms contributes to its unique chemical properties.
Analytical methods such as capillary electrophoresis have been developed to simultaneously determine clopidogrel and its carboxylic acid metabolite in biological samples .
Although clopidogrel carboxylic acid itself does not exhibit antiplatelet activity, it serves as a marker for assessing the pharmacokinetics of clopidogrel. The active form of clopidogrel irreversibly binds to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-mediated activation and aggregation. Understanding the levels of clopidogrel carboxylic acid helps clinicians evaluate patient responses to therapy and adjust dosages accordingly.
Relevant studies have shown that various extraction methods can influence the recovery rates of clopidogrel carboxylic acid from plasma samples, which is critical for accurate pharmacokinetic assessments .
Clopidogrel carboxylic acid is primarily utilized in pharmacokinetic studies to monitor the metabolism of clopidogrel. Its quantification is essential for:
Clopidogrel carboxylic acid (C₁₅H₁₄ClNO₂S; molecular weight 307.80 g/mol) features a stereospecific structure with a chiral center at the carbon adjacent to the carboxylic acid group. It retains the core structural elements of the parent drug: a thienopyridine ring fused with a tetrahydropyridine moiety and a 2-chlorophenyl group. The critical structural distinction from clopidogrel is the replacement of the methyl ester at C7 with a carboxylic acid group (-COOH), resulting from esterase-mediated hydrolysis [5] [8] [9].
Key chemical properties include:
Table 1: Structural and Chemical Properties of Clopidogrel Carboxylic Acid
Property | Specification |
---|---|
IUPAC Name | (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid |
Molecular Formula | C₁₅H₁₄ClNO₂S |
CAS Number | 144457-28-3 (free acid); 144750-42-5 (hydrochloride salt) |
Exact Mass | 307.0376 g/mol |
Chiral Rotation (α)D²⁰ | -40.5° (c = 1.0 in methanol) |
Major Fragments (MS) | m/z 308.0 [M+H]⁺; 198.0 [C₉H₈ClNO]⁺; 152.0 [C₈H₇Cl]⁺ |
Clopidogrel carboxylic acid is generated through a two-phase metabolic pathway:
This metabolic pathway dominates clopidogrel disposition, limiting the prodrug's conversion to its active thiol metabolite (which constitutes only ~15% of circulating metabolites). The carboxylic acid metabolite exhibits no affinity for the P2Y12 receptor and demonstrates negligible antiplatelet activity in vitro at physiological concentrations [2] [5] [8].
Table 2: Enzymatic Pathways in Clopidogrel Carboxylic Acid Metabolism
Metabolic Step | Primary Enzyme(s) | Genetic Influences | Fraction of Dose |
---|---|---|---|
Hydrolysis of Clopidogrel | CES1 | CES1 G143E reduces hydrolysis | 85-90% |
Glucuronidation | UGT2B7 > UGT2B4 > UGT2B17 | UGT2B17 deletion polymorphism affects kinetics | ~50% of metabolite |
Despite its pharmacological inactivity, clopidogrel carboxylic acid has substantial clinical and research significance:
Pharmacokinetic Biomarker: Plasma concentrations of clopidogrel carboxylic acid serve as a robust surrogate for clopidogrel absorption and overall exposure. Its extended elimination half-life (6–8 hours) compared to the active metabolite (30 minutes) enables reliable quantification in biological samples [2] [5] [8]. Validated HPLC-MS/MS methods simultaneously quantify the carboxylic acid, parent drug, and active metabolite in plasma/urine, facilitating bioavailability studies and drug interaction assessments [5] [8].
Drug-Drug Interactions: The glucuronide conjugate of clopidogrel carboxylic acid acts as a mechanism-based inhibitor of cytochrome P450 2C8 (CYP2C8). This interaction significantly increases systemic exposure to CYP2C8 substrates:
Pioglitazone AUC ↑ 2.2-foldThis occurs through covalent modification of the CYP2C8 apoprotein, necessitating caution when co-administering clopidogrel with antidiabetic drugs metabolized by this pathway [3] [6].
Pharmacogenomic Applications: Quantification of the carboxylic acid metabolite aids in identifying patients with impaired clopidogrel metabolism. Poor metabolizers of CYP2C19 (carriers of 2/2 alleles) show altered carboxylic acid/active metabolite ratios, guiding alternative antiplatelet therapy selection (e.g., prasugrel or ticagrelor) [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: